N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide
Description
N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Pyridine-3-Carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a pyridine-3-carboxamide moiety at position 3. Its structural complexity arises from the combination of benzofuran (an oxygen-containing heterocycle) and pyridine (a nitrogen-containing heterocycle), which may confer unique electronic and steric properties critical for interactions with biological targets .
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-19-12-17(25-23(27)16-4-3-11-24-13-16)7-10-20(19)29-22(14)21(26)15-5-8-18(28-2)9-6-15/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUPUFPFDGYTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxyphenyl group, and the coupling with pyridine carboxamide. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Coupling with Pyridine Carboxamide: This can be done using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide
Structural Similarities :
- Both compounds share the pyridine-3-carboxamide backbone, a common pharmacophore in medicinal chemistry.
- The presence of substituted aromatic rings (benzofuran vs.
Key Differences :
- Core Heterocycle: The target compound contains a benzofuran ring, while the analog features a thiazolidinone ring. Thiazolidinones are known for their role in antidiabetic and antimicrobial agents, whereas benzofurans are often associated with antifungal and anti-inflammatory activities .
- Substituents: The 4-methoxybenzoyl group in the target compound introduces electron-donating methoxy groups, contrasting with the electron-withdrawing chloro substituent in the thiazolidinone analog. This difference may influence solubility, metabolic stability, and target binding affinity.
Complex II Inhibitors (: Patent Compounds A.3.32–A.3.39)
Structural Parallels :
- The patent lists pyridine-3-carboxamide derivatives (e.g., A.3.32: 2-(Difluoromethyl)-N-(1,1,3-Trimethyl-Indan-4-yl)Pyridine-3-Carboxamide) that share the carboxamide linkage and pyridine core with the target compound.
- Substitutions on the aromatic rings (e.g., difluoromethyl, indanyl groups) highlight the importance of lipophilic substituents for enhancing membrane permeability and target engagement.
Divergences :
- Substituent Chemistry : The target compound’s 4-methoxybenzoyl group contrasts with the indane and difluoromethyl groups in patent compounds. Methoxy groups may reduce metabolic oxidation compared to halogenated substituents.
- Target Specificity : Patent compounds are explicitly designed as Complex II (succinate dehydrogenase) inhibitors for fungicidal applications. The benzofuran-pyridine hybrid structure of the target compound may prioritize alternative targets, such as kinases or proteases, depending on its electronic profile .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than halogenated groups (e.g., in patent compounds), suggesting improved pharmacokinetic profiles for the target compound .
- Unresolved Questions : Direct comparative data on binding affinities or inhibitory concentrations (IC50) for the target compound and its analogs are absent in the provided evidence. Further studies are needed to validate its biological efficacy and mechanism.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide, and how are intermediates characterized?
- Answer : The synthesis typically involves a multi-step process, including cyclization to form the benzofuran core followed by functionalization with pyridine-3-carboxamide and 4-methoxybenzoyl groups. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For example, cyclization precursors (e.g., chloropyridine derivatives) are reacted under controlled conditions to ensure regioselectivity .
Q. What in vitro assays are recommended to evaluate the compound's biological activity?
- Answer : Enzymatic inhibition assays against targets like α-glucosidase and acetylcholinesterase are commonly used. These assays measure IC₅₀ values to quantify inhibitory potency. Cell-based assays (e.g., cytotoxicity screening in cancer cell lines) can further assess therapeutic potential. Activity is often compared to reference inhibitors (e.g., acarbose for α-glucosidase) to validate results .
Q. What analytical techniques are critical for confirming the compound's structural integrity?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and spatial arrangements. X-ray crystallography resolves crystal packing and stereochemistry, as demonstrated in structurally related thiazolidinone-pyridine hybrids .
Advanced Research Questions
Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?
- Answer : Solubility can be enhanced via co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., esterification of the carboxamide group). Stability studies under physiological pH (e.g., simulated gastric fluid) and thermal stress (40–60°C) identify degradation pathways. Formulation with cyclodextrins or lipid nanoparticles may improve bioavailability .
Q. How do structural modifications impact the compound's pharmacokinetic profile?
- Answer : Structure-activity relationship (SAR) studies reveal that substituents on the benzofuran ring (e.g., methoxy vs. chloro groups) influence metabolic stability. For instance, electron-withdrawing groups reduce CYP450-mediated oxidation, extending half-life. Modifications to the pyridine carboxamide moiety (e.g., N-methylation) enhance blood-brain barrier permeability in preclinical models .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Answer : Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration) or compound purity. Reproducibility requires standardized protocols (e.g., IC₅₀ determination at fixed ATP concentrations) and orthogonal validation (e.g., surface plasmon resonance for binding affinity). Cross-comparison with analogs (e.g., 4-chlorophenyl derivatives) clarifies structure-specific effects .
Q. What strategies are effective for studying the compound's interaction with biological targets at the molecular level?
- Answer : Molecular docking simulations using crystallographic data (e.g., PDB IDs of target enzymes) predict binding modes. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH), while mutagenesis studies identify critical residues for binding. For example, replacing His⁵⁰⁴ in α-glucosidase with alanine reduces inhibitory potency, confirming active-site interactions .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for cyclization steps .
- Data Validation : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) to eliminate signal overlap artifacts .
- Advanced Modeling : Combine molecular dynamics simulations with free-energy perturbation (FEP) calculations to predict resistance mutations in target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
